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Compound of Interest

Compound Name: 2,3,6-Trimethylquinoxaline

Cat. No.: B106083 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,6-
Trimethylquinoxaline

Introduction

2,3,6-Trimethylquinoxaline is a heterocyclic aromatic organic compound belonging to the

quinoxaline family. The quinoxaline scaffold is a prominent feature in medicinal chemistry and

materials science, recognized for its presence in a wide array of biologically active compounds.

[1][2][3] Derivatives of this structure are known to exhibit diverse pharmacological activities,

including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] This technical

guide serves as a comprehensive resource for researchers, scientists, and drug development

professionals, detailing the core molecular structure, physicochemical properties, synthesis,

and spectroscopic characterization of 2,3,6-Trimethylquinoxaline.

Core Molecular Properties
2,3,6-Trimethylquinoxaline is defined by a pyrazine ring fused to a benzene ring, with three

methyl group substitutions. Its fundamental chemical and physical properties are crucial for

applications in synthesis and drug design, influencing factors such as reactivity, solubility, and

bioavailability.
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Property Value Source(s)

IUPAC Name 2,3,6-trimethylquinoxaline [4][5]

CAS Number 17635-21-1 [5][6][7]

Molecular Formula C₁₁H₁₂N₂ [6][7][8]

Molecular Weight 172.23 g/mol [6][7][8]

Canonical SMILES
CC1=CC2=C(C=C1)N=C(C(=

N2)C)C
[6]

InChI Key
GQRWKGBOBWHKHP-

UHFFFAOYSA-N
[6][8]

Physical State Solid (predicted)

Boiling Point 277.7 °C at 760 mmHg [6]

Density 1.084 g/cm³ [6]

Flash Point 113.6 °C [6]

Synthesis and Purification
The most established and versatile method for synthesizing quinoxaline derivatives is the acid-

catalyzed condensation reaction between a substituted 1,2-phenylenediamine and a 1,2-

dicarbonyl compound.[9][10] For 2,3,6-trimethylquinoxaline, this involves the reaction of 4-

methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).
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General synthesis workflow for 2,3,6-Trimethylquinoxaline.

Experimental Protocol: Synthesis
This protocol outlines a general procedure for the laboratory-scale synthesis of 2,3,6-
trimethylquinoxaline.

Materials and Reagents:

4-methyl-1,2-phenylenediamine

Diacetyl (2,3-butanedione)

Glacial Acetic Acid or Ethanol

Anhydrous Sodium Sulfate (Na₂SO₄)
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Solvents for purification (e.g., ethanol, water, hexane, ethyl acetate)

Deionized Water

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and heat source

Separatory funnel

Rotary evaporator

Apparatus for filtration (Buchner funnel)

Apparatus for column chromatography (optional)

Thin Layer Chromatography (TLC) plates

Procedure:

Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-1,2-

phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid.

Addition of Dicarbonyl: While stirring the solution, add 1.05 equivalents of diacetyl dropwise

at room temperature.

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the

reaction's progress by TLC until the starting material is consumed.

Work-up: After completion, cool the mixture to room temperature. If an acidic solvent was

used, neutralize it carefully with a base solution (e.g., saturated sodium bicarbonate).

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous
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sodium sulfate, and filter.

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to

yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to obtain pure 2,3,6-
trimethylquinoxaline.

Spectroscopic Characterization
The structural identity and purity of 2,3,6-trimethylquinoxaline are confirmed using standard

spectroscopic techniques. The expected data based on its molecular structure are summarized

below.

Technique Expected Observations

¹H NMR

- Three sharp singlets in the aliphatic region

(~2.4-2.8 ppm) corresponding to the three

methyl groups.- Three signals in the aromatic

region (~7.5-8.0 ppm) corresponding to the

protons on the benzene ring.

¹³C NMR

- Three signals in the aliphatic region (~20-25

ppm) for the methyl carbons.- Multiple signals in

the aromatic region (~125-155 ppm) for the

carbons of the fused ring system.

IR Spectroscopy

- Aromatic C-H stretching bands above 3000

cm⁻¹.- Aliphatic C-H stretching bands below

3000 cm⁻¹.- Characteristic C=N and C=C

stretching absorptions in the 1500-1620 cm⁻¹

region.- Fingerprint region with unique C-H

bending patterns.

Mass Spec.

- Molecular ion peak (M⁺) at m/z = 172,

corresponding to the molecular weight.[8]-

Fragmentation patterns consistent with the loss

of methyl groups or other substructures.
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Experimental Protocol: Characterization
General Procedure:

NMR Spectroscopy: Dissolve a 5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

IR Spectroscopy: Analyze a small amount of the solid sample using an FT-IR spectrometer

with an ATR (Attenuated Total Reflectance) accessory.

Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, often

via Gas Chromatography (GC-MS) or direct infusion, to determine the mass-to-charge ratio.

Biological and Pharmacological Context
While specific biological activity for 2,3,6-trimethylquinoxaline is not extensively documented,

the quinoxaline class as a whole is a cornerstone in drug discovery.[1] These compounds are

known to interact with various biological targets, leading to a wide spectrum of effects.

Research has demonstrated their potential as antibacterial, antifungal, anticancer, and anti-

inflammatory agents.[1] The evaluation of a new derivative like 2,3,6-trimethylquinoxaline
would typically follow a structured drug discovery workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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